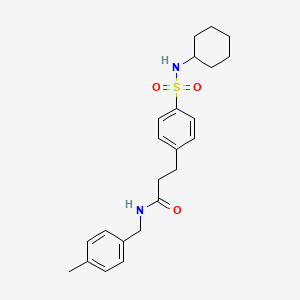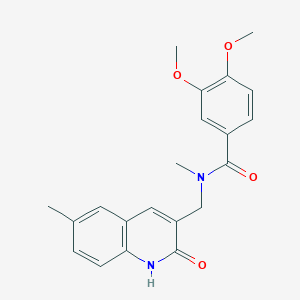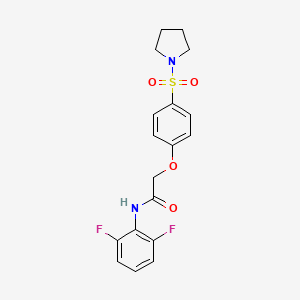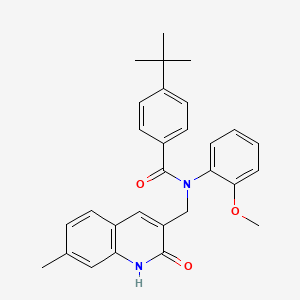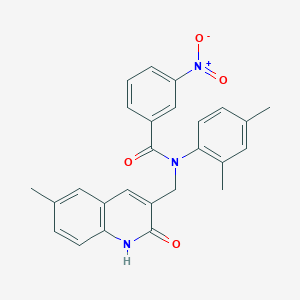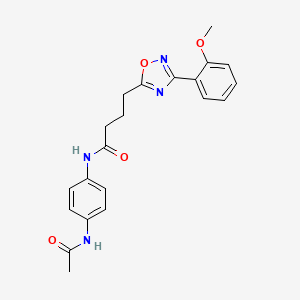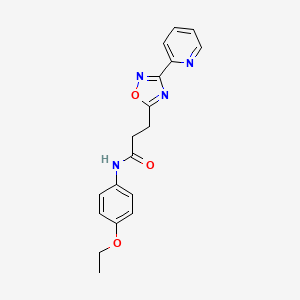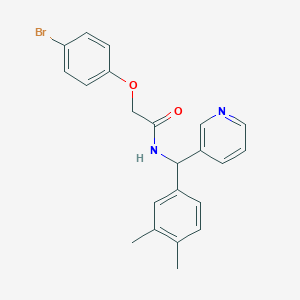
2-(4-bromophenoxy)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDP-1, and it is a synthetic molecule that has been developed for research purposes.
Wirkmechanismus
The mechanism of action of BDP-1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. BDP-1 has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. BDP-1 has also been found to bind to specific receptors in the body, such as the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes.
Biochemical and Physiological Effects:
BDP-1 has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce tumor growth in mice with breast cancer and to reduce inflammation in animal models of arthritis. Additionally, BDP-1 has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BDP-1 is that it has shown promising results in various animal models of disease, indicating its potential as a therapeutic agent. However, one limitation of BDP-1 is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on this compound.
Zukünftige Richtungen
There are several future directions for the research on BDP-1. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to elucidate its mechanism of action, which could lead to the development of more targeted therapies. Additionally, future research could focus on the synthesis of analogs of BDP-1 with improved pharmacological properties.
Synthesemethoden
The synthesis of BDP-1 involves several steps, starting with the reaction of 4-bromoanisole with 3,4-dimethylbenzylamine to form an intermediate product. This intermediate product is then reacted with 3-pyridinecarboxaldehyde to form the final product, BDP-1. The synthesis of BDP-1 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BDP-1 has potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. BDP-1 has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, BDP-1 has been studied for its potential as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c1-15-5-6-17(12-16(15)2)22(18-4-3-11-24-13-18)25-21(26)14-27-20-9-7-19(23)8-10-20/h3-13,22H,14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUYTKGKHXZZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)COC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

